molecular formula C6H14ClNO2 B562699 Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride CAS No. 1189862-01-8

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Cat. No. B562699
M. Wt: 173.67
InChI Key: YREPHXXOTHNLEV-HVTBMTIBSA-N
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Patent
US09067944B2

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
Type
reactant
Reaction Step One
Quantity
22 kg
Type
reactant
Reaction Step Two
Quantity
400 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S1C=C[CH:10]=[C:9]1[Cl:13]>C(O)C>[ClH:13].[CH2:9]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
30 kg
Type
reactant
Smiles
S1C(=CC=C1)Cl
Step Two
Name
Quantity
22 kg
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
400 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5.4 °C
Stirring
Type
CUSTOM
Details
stirred for a period of 4 to 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5.40° C
DISTILLATION
Type
DISTILLATION
Details
The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
Smiles
Cl.C(C)OC(C(C)(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067944B2

Procedure details

Ethanol (400 L) was added to 2-aminoisobutyric acid (22.0 Kg). Thienyl chloride (30 Kg) was added to the mixture, maintaining the temperature at 5.40° C. The mixture was heated to reflux and stirred for a period of 4 to 6 hours. The reaction mixture was cooled to 5.40° C. The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L.
Quantity
30 kg
Type
reactant
Reaction Step One
Quantity
22 kg
Type
reactant
Reaction Step Two
Quantity
400 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S1C=C[CH:10]=[C:9]1[Cl:13]>C(O)C>[ClH:13].[CH2:9]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
30 kg
Type
reactant
Smiles
S1C(=CC=C1)Cl
Step Two
Name
Quantity
22 kg
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
400 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5.4 °C
Stirring
Type
CUSTOM
Details
stirred for a period of 4 to 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5.40° C
DISTILLATION
Type
DISTILLATION
Details
The contents were distilled under atmospheric pressure to a residual volume of approximately 100 L

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
Smiles
Cl.C(C)OC(C(C)(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.